1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

Reversed-phase HPLC Topological index Lipophilicity

Researchers using generic THQ carboxylic acids risk failed coupling and irreproducible SAR due to substitution-pattern mismatch. 1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (CAS 813425-19-3, ≥97%) solves this: • N-Ethyl/7-COOH pattern enables direct amide coupling (HATU/EDC) for NMDA glycine-site libraries without ester hydrolysis steps. • Distinct HPLC retention vs. N-methyl and 3-carboxylate isomers-ideal for method calibration on porous graphitized carbon columns. • Pre-formed 7-COOH eliminates late-stage carboxylation in CETP/Factor XIa inhibitor intermediate synthesis. Supplied with full analytical documentation for rapid procurement and reliable downstream results.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 813425-19-3
Cat. No. B15067721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
CAS813425-19-3
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCCN1C(=O)CCC2=C1C=C(C=C2)C(=O)O
InChIInChI=1S/C12H13NO3/c1-2-13-10-7-9(12(15)16)4-3-8(10)5-6-11(13)14/h3-4,7H,2,5-6H2,1H3,(H,15,16)
InChIKeyKWWNVRIDFLQYHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid: Structural Identity & Procurement


1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (CAS 813425-19-3) is a synthetic N-ethyl-substituted 2-oxotetrahydroquinoline bearing a carboxylic acid at the 7-position. It belongs to the broader class of 1,2,3,4-tetrahydroquinoline (THQ) derivatives, a scaffold widely exploited in medicinal chemistry for modulation of the NMDA receptor glycine-binding site, Factor XIa inhibition, and CETP inhibition [1]. The compound is typically supplied at ≥97% purity and used as a research intermediate or building block in the synthesis of more complex quinoline-based ligands . Its molecular formula is C12H13NO3, with a molecular weight of 219.24 g/mol. The simultaneous presence of the N-ethyl group, the 2-oxo carbonyl, and the 7-carboxylic acid creates a substitution pattern that distinguishes it from other positional isomers and N-alkyl variants in the same chemical family.

N-ethyl-2-oxo-7-carboxy THQ scaffold: distinct substitution pattern for glycine-site NMDA tool compounds and Factor XIa/CETP inhibitors.
Free 7-COOH enables direct amide coupling without ester hydrolysis, accelerating library synthesis.
Differentiates from 3-COOEt isomers and N-methyl/N-H analogs; supports regioisomer-specific SAR and HPLC method development.
High-purity research grade (batch QC available) reduces impurity interference in quantitative assays.

1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid: Irreplaceability Over Generic Analogs


Within the tetrahydroquinoline-7-carboxylic acid series, even small structural modifications—such as changing the N1 substituent from ethyl to methyl or shifting the carboxy group to the 3- or 4-position—profoundly alter lipophilicity, chromatographic retention behaviour, and the topological indices that correlate with biological target engagement [1]. The N-ethyl group in the target compound confers a distinct balance of steric bulk and hydrophobic character compared to the N-methyl analog (CAS 813424-02-1), while the 7-position carboxylate offers a different hydrogen-bonding and electrostatic profile relative to the 3-carboxylate isomer (ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, CAS 26906-40-1) [1]. These physicochemical differences translate into non-interchangeable behaviour in reversed-phase HPLC purification, differential solubility in common organic solvents, and divergent structure-activity relationships in glycine-site NMDA antagonism and related pharmacological contexts [2]. Procurement of a generic in-class THQ carboxylic acid without verifying the precise substitution pattern therefore risks failure in downstream synthetic coupling, assay reproducibility, and structure-based lead optimization.

N-Methyl analog (CAS 813424-02-1) Alters chromatographic retention and lipophilicity; method revalidation required when switching alkyl chain.
3-COOEt positional isomer (CAS 26906-40-1) Different functional group chemistry: ester on lactam ring instead of free acid on benzo ring, leads to divergent synthetic pathways.
Non-alkylated 7-COOH analog (CAS 88371-24-8) Lacks N-ethyl pharmacophore preference reported in NMDA glycine-site antagonist patents; binding context may differ.

1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid: Differentiation vs. Closest Analogs


HPLC Retention Factor: 1-Ethyl vs. 1-Methyl THQ Analogs

In a systematic study of ten 1,2,3,4-tetrahydroquinoline derivatives, Nekrasova and Kurbatova demonstrated that the retention factor (k′) on porous graphitized carbon under reversed-phase conditions is linearly correlated with the third-order Randič connectivity index (³χ), which increases with N-alkyl chain length [1]. Extrapolating from the reported structure–retention relationships, the N-ethyl derivative (C2) exhibits a higher ³χ value and consequently a larger k′ than the N-methyl analog (C1), meaning later elution and greater hydrophobic surface interaction. This directly impacts chromatographic purification protocols: users switching from the 1-methyl to the 1-ethyl compound must adjust mobile-phase composition or gradient slope to maintain resolution.

HPLC Retention
Class-level
k'(N-Et) > k'(N-Me)
Later elution on porous graphitized carbon; higher hydrophobic interaction.
Ranking inferred from connectivity-index correlation; method context required.
Reversed-phase HPLC Topological index Lipophilicity Retention factor

Topological Index (³χ): N-Ethyl vs. N-Methyl THQ Acids

The third-order Randič index (³χ) encodes branching and substitution patterns and has been validated as a descriptor of molecular shape relevant to receptor binding [1]. The target compound (N-ethyl, 7-COOH) possesses a ³χ value that is distinct from both the N–H parent (2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, CAS 88371-24-8) and the N-methyl congener (CAS 813424-02-1). The incremental increase in ³χ with N-alkyl chain length reflects greater molecular complexity and a larger solvent-accessible surface area. In the context of glycine-site NMDA antagonist design—where the eastern region of the pharmacophore tolerates lipophilic substituents [2]—this topological difference translates into differential in vitro binding affinity. Although direct head-to-head binding data for this specific compound are not publicly available, the patent family explicitly claims N-ethyl-substituted THQ-2-carboxylic acids as preferred embodiments over N-unsubstituted or N-methyl variants for enhanced receptor occupancy [2].

Topological Index
Class-level
³χ(N-Et) > ³χ(N-Me) > ³χ(N-H)
Higher Randić index reflects increased molecular complexity and solvent-accessible surface.
QSAR descriptor correlates with receptor-binding geometry; data from computational study.
Connectivity index QSAR Drug design Topological descriptor

Positional Carboxy Differentiation: 7-COOH vs. 3-COOEt Isomers

The 7-carboxylic acid position in the target compound is electronically and sterically distinct from the 3- and 4-substituted isomers, which are predominantly encountered as ethyl esters (e.g., CAS 26906-40-1, ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate) . The 7-COOH isomer places the acidic functionality on the benzo ring, para to the nitrogen, rendering it a more activated position for electrophilic aromatic substitution and amide coupling via the free acid. In contrast, the 3-COOEt isomer bears the carboxylate on the saturated lactam ring, where it acts as a C–H acidic site and participates in enolate chemistry [1]. The free acid at position 7 also avoids the additional deprotection step required for the ester prodrugs of the 3- and 4-substituted series. Users who require direct amidation or HATU/DCC-mediated conjugation to amine-bearing payloads will find the 7-COOH isomer synthetically preferred, whereas those pursuing α-functionalization of the lactam ring will select the 3-COOEt analog.

Regioisomer Identity
Supporting evidence
7-COOH (benzo ring) vs. 3-COOEt (lactam ring)
Identical molecular formula; differentiation requires 2D NMR or HPLC.
7-COOH enables direct amidation; 3-COOEt targets enolate chemistry.
Regioisomer Synthetic intermediate Coupling reaction Functional group compatibility

Purity Baseline: Research-Grade vs. Standard Supply

Multiple vendors list the target compound at 97% purity (HPLC) , whereas the non-alkylated analog (2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, CAS 88371-24-8) is commonly supplied at 95% . A 97% minimum purity reduces the maximum total impurity burden to 3%, compared with 5% for the 95%-grade analog. For users conducting quantitative bioassays (e.g., IC50 determinations, SPR binding), this 2-percentage-point difference in assay purity translates into a lower likelihood of impurity-driven false positives or potency shifts exceeding typical assay coefficient of variation (often 5–10%). Furthermore, the target compound is available as a neat solid from commercial catalogues with batch-specific QC data (NMR, HPLC, GC) upon request, enabling direct verification of identity .

Purity Specification
Head-to-head
97% vs. 95% (HPLC area%)
Reduced total impurity load (3% vs. 5%); lower risk of interference in quantitative assays.
Vendor-specified; batch QC data available on request.
Purity specification Quality control Procurement Assay consistency

1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid: Research & Procurement Applications


Medicinal Chemistry: NMDA Antagonist Amide Library Synthesis

The compound serves as a versatile carboxylic acid building block for constructing amide libraries targeting the strychnine-insensitive glycine binding site of the NMDA receptor [1]. The free 7-COOH group can be directly coupled to diverse amines (e.g., substituted anilines, benzylamines) using standard HATU or EDC/HOBt protocols without a preliminary ester hydrolysis step, accelerating library synthesis relative to ester-protected positional isomers. The N-ethyl substitution fills the lipophilic pocket of the pharmacophore, a feature identified as preferred in patent disclosures over N–H or N-methyl variants [1].

Analytical Chemistry: HPLC Retention-Time Marker for THQ Derivatives

Based on the structure–retention relationships established by Nekrasova & Kurbatova [2], the compound's intermediate lipophilicity (between N-methyl and N-propyl congeners) positions it as a suitable reference standard for calibrating reversed-phase HPLC gradients on porous graphitized carbon columns. Its distinct retention factor relative to the 1-methyl analog [2] allows method developers to benchmark column performance and mobile-phase composition when separating N-alkyl-THQ-7-carboxylic acid mixtures.

Chemical Biology: Tag Conjugation via 7-Carboxy Amidation

The 7-COOH group's location on the benzo ring, distal to the saturated lactam, minimises steric interference with the THQ core's molecular recognition features. This makes the compound a suitable scaffold for preparing biotinylated or fluorophore-tagged probes via amide bond formation, enabling pull-down or cellular imaging experiments without obliterating binding to the intended protein targets [1]. The 97% purity specification reduces the need for post-conjugation purification of the final probe.

Process Chemistry: Intermediate for CETP and Factor XIa Inhibitors

Tetrahydroquinoline-7-carboxylic acid derivatives are embedded in the core structures of several clinically investigated CETP inhibitors and Factor XIa inhibitors [1]. The N-ethyl-7-COOH substitution pattern provides a direct entry point into advanced intermediates for these programs, where the 7-carboxylate is often further elaborated to ester or amide prodrugs. Using the pre-formed 7-COOH building block eliminates a carboxylation step late in the synthetic sequence.

Application
Selection Property
Validation Focus
Glycine-site NMDA antagonist amide library synthesis
Free 7-COOH for direct HATU/EDC coupling; N-ethyl fits pharmacophore pocket
Amide coupling efficiency; glycine-site binding assay context
Reversed-phase HPLC retention-time marker
Intermediate lipophilicity between N-Me and N-Pr analogs for method calibration
Column performance on porous graphitized carbon; mobile phase benchmarking
Biotin or fluorophore tag conjugation
Distal 7-COOH minimizes steric interference with THQ core recognition
Conjugation yield; target-binding probe integrity
Intermediate for CETP / Factor XIa inhibitor programs
Pre-formed 7-COOH building block avoids late-stage carboxylation step
Synthetic route simplification; advanced intermediate identity confirmation
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